molecular formula C35H27N5O3S2 B14286835 10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- CAS No. 141177-58-4

10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-

Cat. No.: B14286835
CAS No.: 141177-58-4
M. Wt: 629.8 g/mol
InChI Key: LFTCECAXYCYEHX-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This specific compound is characterized by its intricate structure, which includes multiple functional groups and aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the formation of the phenothiazine core, followed by the introduction of the pyrimidinyl and naphthalenylamino groups. The final step involves the acetylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antihistamine properties.

    Thioridazine: Known for its antipsychotic effects.

Uniqueness

10H-Phenothiazine, 10-(((tetrahydro-5-((1-naphthalenylamino)methyl)-4,6-dioxo-3-phenyl-2-thioxo-1(2H)-pyrimidinyl)amino)acetyl)- is unique due to its complex structure, which imparts specific chemical and biological properties

Properties

CAS No.

141177-58-4

Molecular Formula

C35H27N5O3S2

Molecular Weight

629.8 g/mol

IUPAC Name

5-[(naphthalen-1-ylamino)methyl]-1-[(2-oxo-2-phenothiazin-10-ylethyl)amino]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C35H27N5O3S2/c41-32(39-28-17-6-8-19-30(28)45-31-20-9-7-18-29(31)39)22-37-40-34(43)26(33(42)38(35(40)44)24-13-2-1-3-14-24)21-36-27-16-10-12-23-11-4-5-15-25(23)27/h1-20,26,36-37H,21-22H2

InChI Key

LFTCECAXYCYEHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=O)N(C2=S)NCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)CNC6=CC=CC7=CC=CC=C76

Origin of Product

United States

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